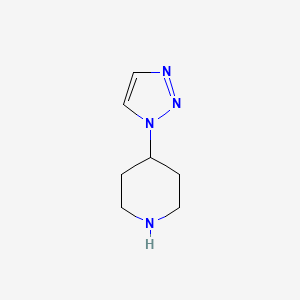

4-(1H-1,2,3-Triazol-1-YL)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYXVILDUZLWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-1,2,3-Triazol-1-YL)piperidine

Executive Summary

The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active agents.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the parent compound, this compound. The synthetic strategy hinges on the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] We present a step-by-step protocol for the synthesis of the key 4-azidopiperidine precursor and its subsequent cycloaddition. Furthermore, this whitepaper establishes a self-validating system of analytical characterization, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to unequivocally confirm the identity and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this valuable molecular building block.

Introduction: The Strategic Value of the Triazolylpiperidine Core

The convergence of the piperidine ring and the 1,2,3-triazole moiety creates a molecular scaffold with significant therapeutic potential. Piperidines are among the most ubiquitous N-heterocycles in FDA-approved drugs, prized for their ability to improve physicochemical properties such as solubility and to serve as versatile anchors for interacting with biological targets.[1][5][6] The 1,2,3-triazole ring, often considered a bioisostere of the amide bond, offers a unique combination of chemical stability, hydrogen bonding capability, and dipolar character, which facilitates strong interactions with protein active sites.[7]

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9] This "click" reaction is renowned for its high yields, mild reaction conditions, exceptional regioselectivity, and tolerance of a wide array of functional groups, making it an indispensable tool in drug discovery and chemical biology.[3][10]

This guide focuses on the most direct and reliable synthesis of the parent this compound, which serves as a foundational building block for more complex derivatives.[2][11] Our approach is centered on the cycloaddition of a 4-azidopiperidine precursor with a suitable alkyne.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis reveals the key disconnection through the triazole ring, identifying 4-azidopiperidine and acetylene as the primary synthons. This approach is strategically sound due to the commercial availability and straightforward synthesis of the required precursors.

Caption: Retrosynthetic analysis of the target molecule.

The overall synthetic workflow proceeds in three main stages: protection of the piperidine nitrogen, conversion to the azide intermediate, and the final CuAAC reaction followed by deprotection.

Caption: Overall synthetic workflow diagram.

Detailed Experimental Protocols

Synthesis of 1-Boc-4-azidopiperidine (Precursor)

The synthesis of the azide precursor from commercially available 1-Boc-4-piperidone is a critical first step. We employ a two-step sequence involving reduction to the alcohol followed by a Mitsunobu-type azidation.

Step A: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Rationale: The ketone must first be reduced to the corresponding alcohol to create a leaving group for the subsequent azidation step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

-

Procedure:

-

To a stirred solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in methanol (100 mL) at 0 °C (ice bath), add sodium borohydride (2.85 g, 75.3 mmol) portion-wise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a white solid or colorless oil, which is typically used without further purification.

-

Step B: Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate

-

Rationale: The conversion of the alcohol to the azide is achieved using diphenylphosphoryl azide (DPPA) and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This method avoids the need to first convert the alcohol to a tosylate or mesylate.

-

Procedure:

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (from Step A, approx. 50.2 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add DBU (9.0 mL, 60.2 mmol) dropwise.

-

Add DPPA (13.0 mL, 60.2 mmol) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

-

Dilute the mixture with ethyl acetate (200 mL) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

-

Synthesis of this compound (Final Product)

Step C: CuAAC Reaction and Deprotection

-

Rationale: The core triazole ring is formed via the CuAAC reaction. We use an in-situ generation of the active Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.[9][12] For the parent triazole, a source of acetylene is required. For safety and convenience, this can be generated in situ or a stable surrogate can be used. The final deprotection of the Boc group is achieved under acidic conditions.

-

Procedure:

-

Note: This protocol uses ethynyltrimethylsilane as a safe acetylene surrogate, which requires a subsequent desilylation step.

-

Click Reaction: In a round-bottom flask, dissolve tert-butyl 4-azidopiperidine-1-carboxylate (5.0 g, 22.1 mmol) in a 1:1 mixture of tert-butanol and water (100 mL).

-

Add ethynyltrimethylsilane (4.7 mL, 33.2 mmol).

-

To this stirred mixture, add a freshly prepared solution of sodium ascorbate (0.88 g, 4.4 mmol) in water (10 mL), followed by a solution of copper(II) sulfate pentahydrate (0.55 g, 2.2 mmol) in water (10 mL).

-

Stir the reaction vigorously at room temperature for 24 hours. The mixture will typically turn into a thick, light green or blue suspension.

-

Dilute with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude TMS-protected triazole.

-

Desilylation & Deprotection: Dissolve the crude intermediate in methanol (50 mL). Add potassium carbonate (K₂CO₃, 6.1 g, 44.2 mmol) and stir at room temperature for 6 hours to remove the TMS group.

-

Filter the mixture and concentrate the filtrate. Dissolve the residue in dichloromethane (DCM, 50 mL).

-

Cool to 0 °C and add trifluoroacetic acid (TFA, 17 mL, 221 mmol) dropwise.

-

Stir at room temperature for 2 hours until TLC indicates complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of water and basify to pH >10 with 2M NaOH.

-

Extract the aqueous layer with DCM (5 x 50 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a solid or viscous oil.

-

Analytical Characterization

A rigorous and multi-faceted analytical approach is essential to confirm the structure and purity of the synthesized compound.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Prepare a sample by dissolving ~10-15 mg of the final product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Expected Results: The spectra should be clean, with sharp signals corresponding to the proposed structure.

| Technique | Expected Chemical Shifts (δ, ppm) | Rationale and Key Signals |

| ¹H NMR | ~8.0-7.5 (2H, s) ~4.5-4.2 (1H, m) ~3.4-3.2 (2H, m) ~2.9-2.7 (2H, m) ~2.3-2.1 (4H, m) ~1.8 (1H, br s) | Triazole Protons: Two distinct singlets for the C4-H and C5-H of the triazole ring.[13] Piperidine C4-H: A multiplet for the proton at the point of substitution. Piperidine Axial/Equatorial Protons: Complex multiplets for the remaining piperidine ring protons.[14] N-H Proton: A broad singlet for the piperidine amine proton, which may be exchangeable with D₂O. |

| ¹³C NMR | ~135-130 (1C) ~125-120 (1C) ~60-55 (1C) ~45-42 (2C) ~32-28 (2C) | Triazole Carbons: Two signals in the aromatic/vinylic region. Piperidine C4: Signal for the carbon atom attached to the triazole. Piperidine C2/C6 & C3/C5: Signals for the remaining piperidine carbons.[15] |

Mass Spectrometry (MS)

-

Protocol: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization. Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Results: The mass spectrum will confirm the molecular weight of the compound.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₇H₁₂N₄ | |

| Exact Mass | 152.1062 | Calculated monoisotopic mass. |

| [M+H]⁺ (m/z) | 153.1140 | The primary ion observed should correspond to the protonated molecule.[16] |

| Key Fragments | m/z ~125 m/z ~96 | Potential loss of N₂ from the triazole ring.[17] Fragmentation of the piperidine ring. |

Infrared (IR) Spectroscopy

-

Protocol: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Expected Results: The IR spectrum will confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 | N-H Stretch | Secondary amine (piperidine) |

| 3150 - 3100 | C-H Stretch | Triazole ring C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic (piperidine CH₂) |

| ~1650 | C=C / C=N Stretch | Triazole ring vibrations[18][19] |

| 1250 - 1000 | N-N=N / C-N Stretch | Triazole ring and C-N bonds[20][21] |

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound, a high-value scaffold for drug discovery. By leveraging the efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition, the target molecule can be prepared in a straightforward manner. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a validated system for ensuring the structural integrity and purity of the final compound. The protocols and data presented herein serve as a reliable resource for researchers and chemists in the pharmaceutical and life sciences sectors, enabling the confident production and application of this important chemical entity.

References

-

Doluweera, S. P., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Journal of Pharmaceutical and Pharmacological Sciences. (n.d.). Supplementary Information File. Available at: [Link]

-

El-Haty, M. T., et al. (2007). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Structure. Available at: [Link]

-

Kumar, R., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. European Journal of Medicinal Chemistry. Available at: [Link]

-

RSC Publishing. (1969). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

RSC Publishing. (1969). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]

-

ResearchGate. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Experimental (a)[3] and theoretical (b) IR spectra of triazole. Available at: [Link]

-

MDPI. (2021). 4-(4-(((1H-Benzo[d][1][13][16]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and Computational Studies. Available at: [Link]

-

Wang, F., et al. (2006). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Tetrahedron Letters. Available at: [Link]

-

Chovatia, P. T., et al. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Frontiers. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Rangaswamy, J., et al. (2017). Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review. RSC Advances. Available at: [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

-

Portoghese, P. S., et al. (1982). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 4-Piperidone synthesis. Available at: [Link]

-

ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available at: [Link]

-

Parker, C. A., et al. (2018). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology. Available at: [Link]

-

Lakshman, M. K., et al. (2008). Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available at: [Link]

Sources

- 1. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Physicochemical properties of 4-(1H-1,2,3-Triazol-1-YL)piperidine

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-1,2,3-Triazol-1-YL)piperidine

Introduction

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast array of heterocyclic building blocks, this compound has emerged as a particularly valuable synthon. Its unique combination of a flexible, basic piperidine ring and a rigid, polar triazole moiety offers a versatile platform for engaging with biological targets. Notably, this compound has been successfully incorporated as a C7 moiety in the development of novel fluoroquinolone antibacterial agents, demonstrating its potential to modulate pharmacological activity and overcome drug resistance.[1]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the core physicochemical properties of this compound, offering not just data, but the underlying scientific context and field-proven methodologies for their determination. Understanding these properties is a critical prerequisite for its effective application in drug design, enabling rational optimization of solubility, permeability, and metabolic stability in next-generation drug candidates.

Core Physicochemical Profile

The utility of any molecular building block in drug discovery is fundamentally governed by its intrinsic physicochemical characteristics. These properties dictate how the molecule will behave in biological systems, from initial formulation to its interaction with the target protein. The key parameters for this compound are summarized below.

| Property | Data | Significance in Drug Development |

| Chemical Structure | A piperidine ring substituted at the 4-position with a 1H-1,2,3-triazole ring via a nitrogen atom. | The saturated piperidine ring provides a basic nitrogen center and conformational flexibility, while the planar, aromatic triazole ring acts as a rigid linker and potential hydrogen bond acceptor/donor. |

| CAS Number | 756476-21-8[2] | Provides a unique identifier for unambiguous substance identification and literature tracking. |

| Molecular Formula | C₇H₁₂N₄[2] | Defines the elemental composition, essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 152.20 g/mol [2] | A low molecular weight is generally favorable for oral bioavailability, aligning with Lipinski's Rule of Five. |

| pKa (Predicted) | ~8.5-9.5 (Piperidine N); ~1.0 & ~9.5 (Triazole N-H) | The basicity of the piperidine nitrogen is critical; it will be protonated at physiological pH, influencing solubility and target interactions. The triazole ring has both weakly basic and weakly acidic protons.[3][4] |

| logP (Predicted) | ~0.5 - 1.0 | Indicates the lipophilicity of the neutral molecule. A balanced logP is crucial for membrane permeability and avoiding issues like metabolic instability or off-target toxicity. |

| logD at pH 7.4 (Predicted) | ~ -1.5 to -0.5 | Reflects the effective lipophilicity at physiological pH. The negative value indicates that the protonated, more water-soluble form dominates, which significantly impacts cell permeability and distribution.[5] |

| Aqueous Solubility | Moderate to High (as a salt) | Solubility is a prerequisite for absorption and distribution.[6] The basic piperidine allows for salt formation, which typically enhances aqueous solubility. |

Spectroscopic and Structural Characterization

Confirmation of the structure and purity of this compound relies on standard analytical techniques. The expected spectral features are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the triazole and piperidine protons. The two triazole protons should appear as singlets in the aromatic region (δ ~7.8-8.2 ppm). The proton on the piperidine carbon attached to the triazole (CH-N) will be shifted downfield (δ ~4.5-5.0 ppm). The protons on the piperidine carbons adjacent to the nitrogen (α-CH₂) will appear around δ ~3.0-3.5 ppm (for the deprotonated form), while the remaining piperidine protons (β-CH₂) will be found further upfield (δ ~1.8-2.2 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show two distinct signals for the triazole carbons in the aromatic region (~120-135 ppm). The piperidine carbons will appear in the aliphatic region, with the carbon attached to the triazole being the most downfield (~60-65 ppm), followed by the carbons alpha to the nitrogen (~45-50 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. These include C-H stretching from the piperidine ring (~2850-2950 cm⁻¹), N-H stretching from the protonated piperidine amine (broad, ~2500-3000 cm⁻¹ if a salt), and characteristic C=N and N=N stretching vibrations from the triazole ring (~1400-1600 cm⁻¹).[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing an exact mass measurement corresponding to the calculated value of 152.1062 Da for the neutral molecule [M]⁺ or 153.1140 Da for the protonated molecule [M+H]⁺.[2]

Experimental Determination of Key Physicochemical Properties

The following sections provide standardized, field-proven protocols for the experimental determination of pKa, logD, and aqueous solubility. These methods are designed to be self-validating and provide the trustworthy data required for regulatory submissions and predictive modeling.

Protocol 1: Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid or base. For this molecule, determining the pKa of the piperidine nitrogen is crucial as it dictates the ionization state at physiological pH. Potentiometric titration remains the gold standard for this measurement.[8][9][10]

Causality: This method is chosen for its accuracy and directness. It measures the change in pH of a solution of the compound as a titrant (a strong acid) is added, allowing for the precise determination of the midpoint of the buffering region, which corresponds to the pKa.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength. If solubility is limited, a co-solvent system (e.g., 50% Methanol/Water) can be used, though the resulting pKa will be an apparent value (pKaapp).[8]

-

Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: Place the solution in a thermostatted vessel at 25°C. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.02 mL).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the first derivative plot (ΔpH/ΔV vs. V), where the peak indicates the equivalence point. The pKa is the pH at the half-equivalence point. Alternatively, use specialized software like PKAS to calculate the protonation constants.[9][10]

Workflow Visualization:

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logD₇.₄ by the Shake-Flask Method

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For an ionizable compound, the distribution coefficient (logD) at a specific pH is more relevant than the partition coefficient (logP). The shake-flask method is the definitive technique for this measurement.[]

Causality: This method directly measures the partitioning of the compound between an aqueous phase (at a physiologically relevant pH) and a lipophilic phase (n-octanol), providing a direct, empirical value for its distribution behavior.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a pH 7.4 phosphate buffer solution. Pre-saturate the n-octanol by shaking it with the buffer for 24 hours and vice-versa. Separate the layers using a separatory funnel.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated pH 7.4 buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the compound's buffer solution.

-

Equilibration: Shake the vial vigorously for at least 4 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).

Workflow Visualization:

Caption: Workflow for logD determination via the shake-flask method.

Protocol 3: Determination of Thermodynamic Aqueous Solubility

Aqueous solubility is a critical property that affects drug dissolution and absorption. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound, making it the most relevant measure for drug development. The shake-flask method is the gold standard.[12]

Causality: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing the maximum concentration of the compound that can be dissolved under specific conditions. This avoids the potential overestimation seen in kinetic solubility assays.[6][13]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous medium (e.g., deionized water, pH 7.4 buffer). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles.[6]

-

Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Validation: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure that the solid form has not changed during the experiment.[6]

Workflow Visualization:

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This compound is a small, versatile heterocyclic building block with a well-defined physicochemical profile. Its key features include a basic piperidine nitrogen that ensures protonation and potential for enhanced aqueous solubility at physiological pH, and a balanced lipophilicity profile that can be finely tuned through further substitution. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties, ensuring the generation of high-quality data essential for advancing drug discovery programs. A thorough understanding and application of this knowledge will empower scientists to leverage this valuable scaffold to its full potential in the creation of innovative and effective new medicines.

References

- Bergström, C. A. S., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Alves, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 45(11), 1-25.

- Gümrükçüoğlu, N., et al. (2007). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 12(8), 1704-1715.

- Ozy üzerine, H. A. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 30(2), 70-79.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Persson, E. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Gökçe, M., et al. (2011). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Turkish Journal of Chemistry, 35, 649-661.

- Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4).

-

Oriental Journal of Chemistry. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Retrieved from [Link]

- Chen, Y., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2829-2833.

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

Sources

- 1. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 5. acdlabs.com [acdlabs.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. orientjchem.org [orientjchem.org]

- 10. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Technical Guide to the Spectroscopic Characterization of 4-(1H-1,2,3-Triazol-1-YL)piperidine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1H-1,2,3-Triazol-1-YL)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this guide is grounded in established scientific principles and data from analogous structures to provide a robust and predictive analysis.

Introduction

This compound is a molecule that marries the conformational flexibility of a piperidine ring with the aromatic and polar characteristics of a 1,2,3-triazole moiety. Such hybrid molecules are of significant interest in the development of novel therapeutic agents.[1] A thorough understanding of their three-dimensional structure and electronic properties is paramount for structure-activity relationship (SAR) studies, and this understanding begins with a detailed spectroscopic characterization. This guide will elucidate the expected spectroscopic signatures of the title compound, providing a foundational reference for its identification and further investigation.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a piperidine ring substituted at the 4-position with a 1H-1,2,3-triazole ring via a nitrogen atom. This seemingly simple linkage gives rise to a distinct set of spectroscopic characteristics that reflect the interplay between the aliphatic piperidine and the aromatic triazole.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and conformational dynamics. The data presented herein is a combination of established values for the constituent rings and predicted shifts based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the triazole and piperidine protons. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters: A standard ¹H NMR experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Triazole H-4' | ~7.7 | s | - |

| Triazole H-5' | ~7.5 | s | - |

| Piperidine H-4 (CH-N) | ~4.5 | m | - |

| Piperidine H-2, H-6 (axial) | ~2.8 | m | - |

| Piperidine H-2, H-6 (equatorial) | ~3.2 | m | - |

| Piperidine H-3, H-5 (axial) | ~2.0 | m | - |

| Piperidine H-3, H-5 (equatorial) | ~2.2 | m | - |

| Piperidine NH | Variable (broad) | s | - |

Interpretation and Rationale:

-

Triazole Protons: The protons on the 1,2,3-triazole ring are expected to appear as sharp singlets in the aromatic region of the spectrum, typically between 7.5 and 8.0 ppm. Their exact chemical shift will be sensitive to the solvent used.

-

Piperidine Protons: The piperidine ring protons will exhibit more complex splitting patterns due to geminal and vicinal coupling. The proton at the 4-position (methine), being directly attached to the electron-withdrawing triazole ring, is expected to be the most downfield of the piperidine protons. The axial and equatorial protons on the same carbon will be diastereotopic and thus have different chemical shifts. The protons on carbons 2 and 6 will be further downfield than those on carbons 3 and 5 due to their proximity to the piperidine nitrogen. For unsubstituted piperidine, the protons at the 2 and 6 positions typically appear around 2.79 ppm, while the protons at the 3, 4, and 5 positions are found between 1.46 and 2.04 ppm.[2][3]

-

NH Proton: The piperidine NH proton will likely appear as a broad singlet, and its chemical shift will be highly dependent on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Parameters: A standard proton-decoupled ¹³C NMR experiment is performed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole C-4' | ~135 |

| Triazole C-5' | ~122 |

| Piperidine C-4 (CH-N) | ~60 |

| Piperidine C-2, C-6 | ~45 |

| Piperidine C-3, C-5 | ~30 |

Interpretation and Rationale:

-

Triazole Carbons: The two carbon atoms of the 1,2,3-triazole ring are expected in the aromatic region, typically between 120 and 140 ppm.

-

Piperidine Carbons: The carbon at the 4-position, bonded to the triazole nitrogen, will be the most downfield of the piperidine carbons due to the inductive effect of the nitrogen atom. The carbons at positions 2 and 6 will also be deshielded by the piperidine nitrogen. For unsubstituted piperidine, the C2/C6 carbons appear around 47 ppm and the C3/C5 and C4 carbons appear around 27 and 25 ppm, respectively.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Data is typically collected over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3150 | C-H stretch (triazole) | Medium |

| 2850-2950 | C-H stretch (piperidine) | Strong |

| 3200-3400 | N-H stretch (piperidine) | Medium, broad |

| 1500-1600 | N=N stretch (triazole) | Medium-Weak |

| 1400-1480 | C-H bend (piperidine) | Medium |

| 1200-1300 | C-N stretch | Medium |

| 900-1000 | Ring vibrations (triazole) | Medium |

Interpretation and Rationale:

-

The IR spectrum will be characterized by the C-H stretching vibrations of the aliphatic piperidine ring and the aromatic triazole ring. The N-H stretch of the secondary amine in the piperidine ring will be a notable feature. The characteristic N=N stretching of the triazole ring is also expected, although it can sometimes be weak. The absence of a strong azide stretch (around 2100 cm⁻¹) would confirm the successful formation of the triazole ring from an azide precursor.[1]

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and deducing structural features.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.

-

Parameters: The analysis can be run in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectral Data:

| Ion | Predicted m/z |

| [M]⁺• | 164.12 |

| [M+H]⁺ | 165.13 |

Interpretation and Rationale:

The molecular formula of this compound is C₇H₁₂N₄, with a monoisotopic mass of 164.1116 g/mol . In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 165.1. Fragmentation of the molecule may occur, with potential losses of small neutral molecules such as N₂ from the triazole ring or fragmentation of the piperidine ring. A common fragmentation pathway for 1,2,4-triazoles involves the loss of HCN.[4]

Conclusion

The spectroscopic characterization of this compound, as detailed in this guide, provides a foundational understanding of its structural and electronic properties. The predicted NMR, IR, and MS data, based on the analysis of its constituent moieties and related structures, offer a reliable reference for researchers working with this compound. This guide emphasizes the importance of a multi-technique approach to spectroscopic analysis for the unambiguous identification and characterization of novel chemical entities in the field of drug discovery and development.

References

-

MDPI. 4-(4-(((1H-Benzo[d][1][2][5]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

PubMed. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. [Link]

-

International Journal of Research in Pharmaceutical and Chemical Sciences. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

-

MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

Sources

The Ascendancy of the 4-(1H-1,2,3-Triazol-1-yl)piperidine Scaffold: A Technical Guide for Medicinal Chemists

Abstract

The 4-(1H-1,2,3-triazol-1-yl)piperidine moiety has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility and favorable pharmacological properties across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this scaffold, from its fundamental physicochemical characteristics and synthetic methodologies to its strategic application in drug design. We will dissect the intricate structure-activity relationships (SAR) that govern its biological activity and present detailed protocols for its synthesis and incorporation into novel molecular entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the this compound core to accelerate the discovery of next-generation therapeutics.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient lead generation and optimization. The this compound scaffold has rightfully earned this distinction. Its constituent parts, the piperidine ring and the 1,2,3-triazole ring, each contribute unique and advantageous properties to a drug candidate.

The piperidine ring , a ubiquitous saturated heterocycle in pharmaceuticals, imparts a three-dimensional character to molecules, which can enhance binding affinity and selectivity for protein targets.[1][2] Furthermore, the basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, improving aqueous solubility and providing a handle for salt formation, which is often crucial for developing a viable drug formulation.[1]

The 1,2,3-triazole ring is a bioisostere for a variety of functional groups and is prized for its chemical stability, hydrogen bonding capabilities, and dipole moment.[3][4] Its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective linkage of molecular fragments under mild conditions.[5] This chemical tractability makes the 1,2,3-triazole a powerful linker unit in drug design.[5]

The fusion of these two moieties into the this compound scaffold creates a versatile building block that has been successfully incorporated into a diverse array of therapeutic agents, including antibacterial, antifungal, antiviral, and anticancer compounds.[6][7][8][9] This guide will illuminate the path from conceptualization to practical application of this remarkable scaffold.

Physicochemical Properties and Design Considerations

The physicochemical properties of the this compound scaffold are a key determinant of its utility in drug design. The interplay between the lipophilic piperidine ring and the polar triazole ring results in a balanced profile that can be fine-tuned through substitution.

| Property | General Characteristics | Modulation Strategy |

| Solubility | Generally moderate; the basic piperidine nitrogen enhances aqueous solubility at lower pH. | Introduction of polar substituents on the triazole or piperidine ring; salt formation at the piperidine nitrogen. |

| Lipophilicity (LogP) | Can be tuned over a wide range depending on substituents. | Addition of lipophilic or hydrophilic groups to either ring system. |

| Hydrogen Bonding | The triazole nitrogens can act as hydrogen bond acceptors. | Strategic placement of substituents to interact with specific residues in a binding pocket. |

| Metabolic Stability | The 1,2,3-triazole ring is generally resistant to metabolic degradation. The piperidine ring can be susceptible to N-dealkylation or oxidation. | Introduction of blocking groups or heteroatoms to sterically hinder metabolic attack. |

| pKa | The piperidine nitrogen typically has a pKa in the range of 8-10, ensuring it is protonated at physiological pH. | Electron-withdrawing or -donating groups on the piperidine ring can modulate the pKa. |

Causality in Design: The choice of substituents on both the triazole and piperidine rings is a critical decision in the drug design process. For instance, in the development of central nervous system (CNS) agents, increasing lipophilicity by adding an ethyl group instead of a methyl group to the triazole may enhance blood-brain barrier penetration.[10] Conversely, for a peripherally acting drug, enhancing polarity would be the preferred strategy to limit CNS exposure.

Synthesis of the this compound Scaffold

The construction of the this compound core is most commonly achieved through a multi-step sequence culminating in a CuAAC reaction. The following workflow outlines a general and robust synthetic strategy.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of a Generic this compound Derivative

Step 1: Reduction of N-Boc-4-piperidone

-

To a solution of N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-4-hydroxypiperidine, which is often used in the next step without further purification.

Step 2: Azidation of N-Boc-4-hydroxypiperidine

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous toluene at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-azidopiperidine.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of N-Boc-4-azidopiperidine (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of sodium ascorbate (0.3 eq in water) followed by copper(II) sulfate pentahydrate (0.1 eq in water).[5]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), dilute the reaction with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the N-Boc-protected this compound derivative.

Step 4: Deprotection of the Piperidine Nitrogen

-

Dissolve the N-Boc-protected intermediate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Concentrate the mixture under reduced pressure to dryness.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield the desired this compound as its hydrochloride salt.

Applications in Medicinal Chemistry: Case Studies and SAR

The this compound scaffold has been instrumental in the development of novel therapeutic agents across various disease areas.

Antibacterial Agents

The scaffold has been successfully employed as a novel C7 moiety in fluoroquinolone antibiotics.[6] By introducing various 4-substituted this compound building blocks to the quinolone core, researchers have developed compounds with potent antibacterial activity against both susceptible and multidrug-resistant strains of bacteria.[6]

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 4-position of the triazole ring: The introduction of a formyl group at this position led to a compound with antibacterial activity comparable to ciprofloxacin and vancomycin, particularly against Staphylococcus aureus and Staphylococcus epidermidis.[6]

-

Piperidine as a linker: The piperidine ring serves to orient the triazole moiety in a favorable position for interaction with the bacterial target, likely DNA gyrase and/or topoisomerase IV.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. elearning.unito.it [elearning.unito.it]

- 5. mdpi.com [mdpi.com]

- 6. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the In Vitro Evaluation of Novel 4-(1H-1,2,3-Triazol-1-YL)piperidine Compounds

This guide provides a comprehensive framework for the in vitro evaluation of novel 4-(1H-1,2,3-triazol-1-yl)piperidine compounds, a chemical scaffold of significant interest in modern medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically insightful approach to characterizing this promising class of molecules. The structure of this guide is designed to follow a logical progression from broad cellular effects to more specific mechanistic insights, ensuring a thorough and efficient evaluation cascade.

Section 1: Foundational Assessment: Cytotoxicity and Cell Viability

A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability. This foundational assessment provides a broad understanding of the compound's cytotoxic potential and helps to identify concentration ranges for subsequent, more detailed mechanistic studies. A robust cytotoxicity profile is crucial for distinguishing between targeted therapeutic effects and non-specific toxicity.

Rationale for Initial Cytotoxicity Screening

The initial cytotoxicity screening serves multiple purposes. Firstly, it allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency. Secondly, it helps in selecting appropriate cell lines for further investigation, based on their sensitivity to the test compounds. Finally, it provides an early indication of the therapeutic window, comparing the cytotoxic effects on cancerous versus non-cancerous cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from cytotoxicity assays should be presented in a clear and concise tabular format to facilitate comparison between different compounds and cell lines.

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |

| Compound A | MCF-7 (Breast Cancer) | 48 | 15.6 |

| Compound A | HCT-116 (Colon Cancer) | 48 | 23.9 |

| Compound A | RPE-1 (Normal Epithelial) | 48 | >100 |

| Compound B | MCF-7 (Breast Cancer) | 48 | 8.2 |

| Compound B | HCT-116 (Colon Cancer) | 48 | 12.5 |

| Compound B | RPE-1 (Normal Epithelial) | 48 | 85.3 |

Note: The data presented in this table is illustrative and based on findings for similar compound classes.[1][3]

Caption: A streamlined workflow for assessing the cytotoxicity of novel compounds.

Section 2: Elucidating the Mechanism of Action: Enzyme Inhibition Assays

Many therapeutic agents exert their effects by inhibiting specific enzymes. Given that this compound derivatives have been reported to target various enzymes, a focused investigation into their enzyme inhibitory potential is a logical next step.[4][5][6] This section will focus on a general framework for evaluating enzyme inhibition, which can be adapted to specific enzymes of interest, such as kinases, cholinesterases, or microbial enzymes.

The Rationale for Enzyme Inhibition Studies

Enzyme inhibition assays are critical for understanding a compound's mechanism of action at a molecular level.[7][8] These assays can determine if a compound directly interacts with a specific enzyme, quantify its inhibitory potency (e.g., IC50 or Ki), and provide insights into the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is invaluable for lead optimization and establishing a clear structure-activity relationship (SAR).

Experimental Protocol: A General Fluorogenic Enzyme Inhibition Assay

Fluorogenic assays are widely used for their high sensitivity and suitability for high-throughput screening. This protocol provides a general template that can be adapted for various enzymes by selecting the appropriate enzyme, substrate, and buffer conditions.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the enzyme, the fluorogenic substrate, and the test compounds in an appropriate assay buffer.

-

Compound Incubation: In a 96-well black plate, add the test compounds at various concentrations. Include a positive control inhibitor and a vehicle control.

-

Enzyme Addition: Add the enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme, to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period using a microplate reader.

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Summarizing Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Assay Type | IC50 (µM) |

| Compound C | Glutaminyl Cyclase Isoenzyme | Fluorogenic | 5.8 |

| Compound C | Acetylcholinesterase | Colorimetric (Ellman's) | 12.3 |

| Compound D | Glutaminyl Cyclase Isoenzyme | Fluorogenic | 2.1 |

| Compound D | Acetylcholinesterase | Colorimetric (Ellman's) | 25.7 |

Note: The data presented in this table is illustrative and based on the potential targets for this compound class.[5][8]

Caption: A simplified diagram illustrating the principle of enzyme inhibition.

Section 3: Assessing Therapeutic Potential: Antimicrobial Activity Evaluation

The this compound scaffold has been incorporated into molecules with significant antimicrobial properties, including antibacterial and antifungal activities.[9][10][11] Therefore, a thorough in vitro evaluation of novel analogues against a panel of relevant microbial strains is warranted.

Rationale for Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is essential to determine a compound's ability to inhibit the growth of or kill microorganisms. The primary output of these assays is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a critical parameter for assessing the potency of a new antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[9]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time, and atmosphere) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells with no visible growth can be subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.

Data Presentation: Summarizing Antimicrobial Activity Data

| Compound | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Compound E | Staphylococcus aureus (ATCC 29213) | 8 | 16 |

| Compound E | Escherichia coli (ATCC 25922) | 16 | 32 |

| Compound E | Candida albicans (ATCC 90028) | 4 | 8 |

| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 |

| Ciprofloxacin | Escherichia coli (ATCC 25922) | 0.25 | 0.5 |

| Fluconazole | Candida albicans (ATCC 90028) | 1 | 4 |

Note: The data presented in this table is for illustrative purposes.

Caption: The procedural flow for determining the Minimum Inhibitory Concentration (MIC).

Section 4: Early Safety and Pharmacokinetic Profiling: In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding lead optimization. In vitro ADME assays provide valuable data to predict a compound's in vivo pharmacokinetic behavior.

Rationale for In Vitro ADME Studies

In vitro ADME studies help to de-risk drug candidates by providing early insights into their physicochemical and biochemical properties. These assays can predict oral absorption, metabolic stability, potential for drug-drug interactions, and plasma protein binding, all of which are critical factors for the successful development of a drug.

Key In Vitro ADME Assays

A standard panel of in vitro ADME assays should be considered for promising this compound compounds:

-

Solubility: Determines the aqueous solubility of a compound, which is a key factor for oral absorption.

-

Permeability (e.g., PAMPA, Caco-2): Assesses the ability of a compound to cross biological membranes, predicting its absorption characteristics.

-

Metabolic Stability (e.g., Liver Microsomes, Hepatocytes): Evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s.

-

CYP450 Inhibition: Identifies the potential for a compound to inhibit major CYP450 isoforms, which can lead to drug-drug interactions.

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

Data Presentation: Summarizing In Vitro ADME Data

| Compound | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining at 60 min) | CYP3A4 Inhibition IC50 (µM) | Plasma Protein Binding (%) |

| Compound F | 55 | 8.2 | 65 | >50 | 92 |

| Compound G | 120 | 15.1 | 85 | 25 | 85 |

Note: This data is hypothetical and serves as an example of how to present in vitro ADME results.

References

-

Gholap, A. R., Toti, K. S., Shirazi, F., Deshpande, M. V., & Srinivasan, K. V. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & medicinal chemistry letters, 20(9), 2845–2849. [Link]

-

Sobtcheva, D. N., El-Subbagh, H. I., & El-Ansary, A. K. (2013). Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. Medicinal Chemistry Research, 22(11), 5348–5356. [Link]

-

MySkinRecipes. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)piperidine. Retrieved from [Link]

-

Pleban, K., & Wujec, M. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules (Basel, Switzerland), 24(21), 3892. [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

-

ResearchGate. (n.d.). Effect of the studied compounds on enzyme activities in vitro. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules (Basel, Switzerland), 27(19), 6524. [Link]

-

Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules (Basel, Switzerland), 26(21), 6489. [Link]

-

Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20083–20096. [Link]

-

Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. (2022). Molecules (Basel, Switzerland), 27(15), 4983. [Link]

-

Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20083–20096. [Link]

-

World News of Natural Sciences. (2024). Synthesis, sprectral analysis and antimicrobial activity of 1,2,3-triazole and arylamide derivatives using 4-aminoantipyrine nuc. 54, 159-169. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of 1,2,3-triazole incorporated pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyrimidine derivatives as anticancer agents. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

Sources

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 4-(4H-1,2,4-Triazol-4-yl)piperidine [myskinrecipes.com]

- 5. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of 4-(1H-1,2,3-Triazol-1-YL)piperidine: A Novel Scaffold in Antibacterial Drug Discovery

Abstract

In the face of escalating antimicrobial resistance, the imperative for novel antibacterial agents has never been more critical. This guide delves into the discovery and significance of the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold, a key building block that has emerged in the development of new antibacterial candidates. We will explore its synthesis, its strategic incorporation into established antibiotic classes such as fluoroquinolones, and the resulting impact on antibacterial potency against a spectrum of pathogens, including multi-drug resistant strains. This document provides researchers and drug development professionals with a comprehensive overview of the experimental validation, mechanistic insights, and future potential of this promising chemical moiety.

Introduction: The Challenge of Resistance and the Promise of Triazoles

The global health landscape is under significant threat from the rise of drug-resistant bacteria. Pathogens adept at evading conventional antibiotic therapies necessitate a continuous search for new chemical entities and therapeutic strategies. The 1,2,3-triazole ring system has garnered considerable attention in medicinal chemistry due to its unique chemical properties and its role as a versatile pharmacophore.[1] Triazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects.[2] Their mechanism of action can be multifaceted, ranging from the inhibition of critical bacterial enzymes like DNA gyrase and dihydrofolate reductase to the disruption of cell membrane integrity.[1]

The 1,4-disubstituted 1,2,3-triazoles, in particular, are excellent bioisosteres for trans-amides, capable of forming hydrogen bonds that are crucial for molecular recognition at biological targets.[1] This has led to their incorporation into various drug candidates to enhance binding affinity and pharmacological properties. This guide focuses on a specific and highly strategic application of this chemistry: the use of a this compound moiety to functionalize and enhance the efficacy of known antibiotic cores.

Discovery and Synthesis of the Core Scaffold

The discovery of this compound as a valuable component in antibacterial agents is best exemplified by its use in the modification of fluoroquinolones.[3] Fluoroquinolones are a class of antibiotics that act by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. A key strategy for overcoming resistance and enhancing the spectrum of activity for fluoroquinolones has been the modification of the C7 substituent.

A series of 4-substituted this compound building blocks were synthesized and subsequently attached to the C7 position of a naphthyridine core, a common scaffold for fluoroquinolone antibiotics.[3] The synthesis of these novel C7 moieties allows for the introduction of diverse functionalities, enabling a systematic exploration of the structure-activity relationship.

Experimental Protocol: Synthesis of Fluoroquinolone-Triazole Conjugates

The following protocol outlines the general procedure for synthesizing the fluoroquinolone derivatives incorporating the this compound moiety, as adapted from published literature.[3]

Step 1: Synthesis of the Piperidine-Triazole Building Block

-

Starting Materials: 4-azidopiperidine derivative, various terminal alkynes.

-

Reaction: A copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) is employed to form the 1,2,3-triazole ring.

-

Procedure:

-

Dissolve the 4-azidopiperidine derivative and the terminal alkyne in a suitable solvent system (e.g., t-BuOH/H₂O).

-

Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, to catalyze the reaction.

-

Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product and purify using column chromatography to yield the desired this compound building block.

-

Step 2: Coupling to the Fluoroquinolone Core

-

Starting Materials: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (the fluoroquinolone core), the synthesized piperidine-triazole building block.

-

Reaction: Nucleophilic aromatic substitution.

-

Procedure:

-

Combine the fluoroquinolone core and the piperidine-triazole derivative in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, precipitate the product by adding water, filter, and wash to obtain the crude final compound.

-

Purify the final product by recrystallization or column chromatography.

-

Biological Evaluation and Antibacterial Spectrum

The newly synthesized fluoroquinolones containing the this compound moiety were evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[3] The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium, was determined using a standard broth microdilution method.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of a Key Fluoroquinolone-Triazole Conjugate

| Bacterial Strain | Compound 34.15[3] | Ciprofloxacin[3] | Vancomycin[3] |

| Staphylococcus aureus ATCC 29213 | 0.125 | 0.5 | 1 |

| Staphylococcus epidermidis ATCC 12228 | 0.25 | 0.5 | 2 |

| Multidrug-Resistant S. aureus | 0.5 | >32 | 1 |

| Enterococcus faecalis ATCC 29212 | 1 | 1 | 2 |

| Escherichia coli ATCC 25922 | 0.25 | 0.015 | NA |

| Pseudomonas aeruginosa ATCC 27853 | 4 | 0.5 | NA |

| NA: Not Applicable |

The results demonstrated that the incorporation of the triazole-piperidine moiety can lead to potent antibacterial agents. Notably, the compound 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (referred to as 34.15 in the source literature) exhibited antibacterial activity comparable or superior to ciprofloxacin and vancomycin against certain strains, particularly Staphylococcus aureus and Staphylococcus epidermidis.[3] Its efficacy against a multidrug-resistant strain of S. aureus highlights the potential of this scaffold to address challenging pathogens.[3]

Mechanistic Insights and Structure-Activity Relationships